PZ-Peptide

Descripción general

Descripción

PZ-Peptide is a synthetic peptide substrate that contains a collagen-specific tripeptide sequence, -Gly-Pro-X-. It is hydrolyzed by PZ-peptidase A, an enzyme from the thermophilic bacterium Geobacillus collagenovorans MO-1. This peptide is specifically designed to study the enzymatic activity of collagen-degrading enzymes and does not act on collagen proteins themselves .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PZ-Peptide involves the incorporation of a collagen-specific tripeptide sequence into a larger peptide chain. The synthetic route typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, which facilitate the formation of peptide bonds.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

PZ-Peptide undergoes hydrolysis reactions catalyzed by PZ-peptidase A. The enzyme cleaves the peptide bond within the collagen-specific tripeptide sequence.

Common Reagents and Conditions

Enzyme: PZ-peptidase A

Buffer: Phosphate-buffered saline (PBS) at pH 7.4

Temperature: Optimal activity is observed at 37°C

Major Products

The hydrolysis of this compound by PZ-peptidase A results in the formation of smaller peptide fragments, which can be analyzed to study the enzyme’s activity and specificity .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antimicrobial Activity

PZ-Peptide has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Recent studies indicate that peptides can effectively target both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values as low as 1-4 μM against resistant strains . This positions this compound as a potential alternative in the fight against antibiotic resistance.

2. Cancer Therapy

Peptides like this compound are being investigated for their ability to selectively target cancer cells. The rational design of peptides based on protein-protein interactions (PPIs) allows for the development of peptide modulators that can disrupt critical pathways in cancer progression . For instance, this compound may be engineered to inhibit specific oncogenic signaling pathways, enhancing its efficacy as an anti-cancer agent.

3. Drug Delivery Systems

this compound is also being explored for its role in drug delivery systems. Cell-penetrating peptides (CPPs), which include variants like this compound, facilitate the transport of therapeutic agents across cell membranes without requiring receptor-mediated endocytosis . This property is particularly beneficial for delivering larger biomolecules such as proteins and nucleic acids into cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited significant bactericidal activity with rapid action against both Gram-positive and Gram-negative bacteria. The study highlights the potential for developing this compound-based therapies to combat infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Targeting

In another investigation, researchers designed a variant of this compound aimed at targeting specific tumor markers. The peptide demonstrated selective binding to cancer cells while sparing normal cells, suggesting its utility in targeted cancer therapy. Further studies are required to assess the in vivo efficacy and safety profile of this approach.

Mecanismo De Acción

PZ-Peptide is hydrolyzed by PZ-peptidase A through a mechanism that involves the binding of the peptide substrate to the enzyme’s active site. The enzyme cleaves the peptide bond within the collagen-specific tripeptide sequence, resulting in the formation of smaller peptide fragments. The active site of PZ-peptidase A is located within a tunnel-like structure, where the substrate enters and the products are released after cleavage .

Comparación Con Compuestos Similares

PZ-Peptide is unique in its specificity for collagen-degrading enzymes. Similar compounds include:

Thimet Oligopeptidase (TOP) Substrates: These substrates are hydrolyzed by TOP, an enzyme with comparable functions to PZ-peptidase A but with limited sequence identity.

Furylacryloyl-Leu-Gly-Pro-Ala (FALGPA): Another synthetic substrate used to study collagenolytic proteases, but with different specificity and structure.

This compound stands out due to its collagen-specific sequence, making it a valuable tool for studying collagen-degrading enzymes.

Actividad Biológica

PZ-Peptide, a member of the peptide family, has garnered attention due to its diverse biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Overview of this compound

This compound is characterized by its unique amino acid sequence that contributes to its biological functions. It is classified among bioactive peptides, which are known for their ability to exert physiological effects on the body upon release from parent proteins. These peptides are involved in numerous biological processes, including immune response modulation, antimicrobial activity, and neuropeptide metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to the peptide's affinity for anionic lipids present in bacterial membranes.

- Neuropeptide Metabolism : PZ-Peptides are implicated in the metabolism of neuropeptides. They act as thimet oligopeptidases (TOPs), which hydrolyze neuropeptides and modulate their signaling pathways. This role is crucial in regulating physiological responses such as pain perception and stress responses.

- Protein-Protein Interactions : Recent research indicates that PZ-Peptides can inhibit specific protein-protein interactions (PPIs), which are critical in various cellular processes and diseases. For instance, they have been studied for their potential to disrupt interactions between viral proteins and host cell receptors.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various assays:

- Antimicrobial Assays : The Minimum Inhibitory Concentration (MIC) for this compound against specific pathogens was determined to be as low as 3.2 μM, indicating potent antibacterial activity without cytotoxic effects on human cells .

- Neuropeptide Hydrolysis : PZ-peptidases have been shown to hydrolyze neuropeptides such as substance P and bradykinin effectively, demonstrating their role in neuropeptide turnover .

In Vivo Studies

In vivo studies provide further insights into the therapeutic potential of this compound:

- Survival Rate Improvement : In animal models infected with Escherichia coli, treatment with this compound resulted in a 100% survival rate, highlighting its potential as an antimicrobial agent .

- Neuroprotective Effects : Research indicates that peptides derived from PZ can enhance cognitive functions and offer neuroprotective benefits by modulating neuropeptide activity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study examined the use of this compound as a therapeutic agent for bacterial infections. The results showed that mice treated with the peptide had significantly reduced bacterial loads compared to untreated controls.

- Case Study 2 : Another investigation focused on the neuroprotective effects of PZ-derived peptides in models of neurodegeneration. The findings suggested improved cognitive function and reduced markers of neuronal damage.

Propiedades

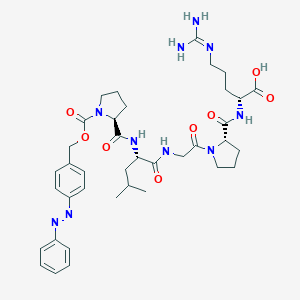

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJYNHBZKOQNNI-BHSUFKTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17011-78-8 | |

| Record name | PZ-Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017011788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-[1-[N-[N-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-leucyl]glycyl]-L-prolyl]-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.